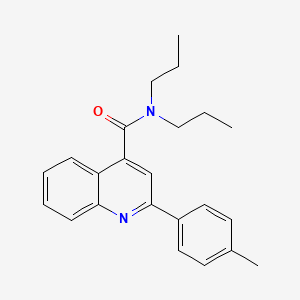![molecular formula C22H19ClN2O3 B11661200 2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11661200.png)
2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cianometil-2-amino-4-[5-(2-clorofenil)furan-2-il]-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-croman es un compuesto orgánico complejo con una estructura única que incluye un anillo de furano, un grupo clorofenilo y un núcleo de cromano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cianometil-2-amino-4-[5-(2-clorofenil)furan-2-il]-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-croman generalmente implica reacciones de múltiples componentes. Un método común es la reacción de condensación en un solo recipiente, que incluye la reacción de 4-hidroxiquinolin-2(1H)-ona, aldehídos y malononitrilo en etanol en reflujo . Este método es conocido por su eficiencia y alto rendimiento.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, para garantizar un alto rendimiento y pureza a escala industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
3-cianometil-2-amino-4-[5-(2-clorofenil)furan-2-il]-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-croman puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir, particularmente en los anillos de furano y cromano.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de solventes apropiados para facilitar las reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
3-cianometil-2-amino-4-[5-(2-clorofenil)furan-2-il]-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-croman tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por sus posibles actividades farmacológicas, incluidas las propiedades antivirales, anticancerígenas y antimicrobianas.
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas más complejas.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para desarrollar nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-cianometil-2-amino-4-[5-(2-clorofenil)furan-2-il]-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-croman involucra su interacción con varios objetivos moleculares. El compuesto puede unirse a receptores o enzimas específicos, lo que lleva a la inhibición o activación de vías biológicas. Por ejemplo, puede inhibir la replicación viral al dirigirse a enzimas virales o interferir con la proliferación de células cancerosas al modular las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
2-amino-4-(4-clorofenil)-6-(4-feniltiazol-2-il)-4H-pirano-3,5-dicarbonitrilo: Este compuesto comparte una estructura central similar pero tiene diferentes sustituyentes, lo que lleva a actividades biológicas variadas.
Ácido 3-(5-(4-clorofenil)furan-2-il)acrílico: Otro compuesto con un anillo de furano y un grupo clorofenilo, pero con diferentes grupos funcionales y aplicaciones.
Singularidad
La singularidad de 3-cianometil-2-amino-4-[5-(2-clorofenil)furan-2-il]-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-croman radica en su combinación específica de grupos funcionales y anillos, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C22H19ClN2O3 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O3/c1-22(2)9-15(26)20-18(10-22)28-21(25)13(11-24)19(20)17-8-7-16(27-17)12-5-3-4-6-14(12)23/h3-8,19H,9-10,25H2,1-2H3 |
Clave InChI |
SVDFJMZUEOMKFK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11661117.png)
![methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11661123.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11661125.png)
![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide](/img/structure/B11661133.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-ethoxyphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11661139.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (non-preferred name)](/img/structure/B11661142.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661143.png)
![4-chloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11661148.png)
![diethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11661154.png)

![N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11661161.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11661168.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11661176.png)
![3-[(4-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11661182.png)
